Alendronic acid-d6

Description

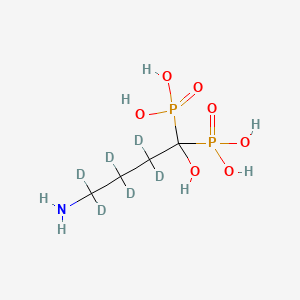

Structure

3D Structure

Properties

IUPAC Name |

(4-amino-2,2,3,3,4,4-hexadeuterio-1-hydroxy-1-phosphonobutyl)phosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H13NO7P2/c5-3-1-2-4(6,13(7,8)9)14(10,11)12/h6H,1-3,5H2,(H2,7,8,9)(H2,10,11,12)/i1D2,2D2,3D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGSPWJRAVKPPFI-NMFSSPJFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(O)(P(=O)(O)O)P(=O)(O)O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])C(O)(P(=O)(O)O)P(=O)(O)O)C([2H])([2H])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H13NO7P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of Alendronic Acid-d6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Alendronic acid-d6, a deuterated internal standard crucial for the accurate quantification of the bisphosphonate drug, alendronic acid. This document details a representative synthetic protocol, in-depth characterization methodologies, and the mechanism of action of alendronic acid.

Introduction

Alendronic acid is a potent nitrogen-containing bisphosphonate used in the treatment of osteoporosis and other bone-related diseases. It functions by inhibiting farnesyl diphosphate synthase (FPPS), a key enzyme in the mevalonate pathway, thereby preventing bone resorption by osteoclasts. This compound, in which six hydrogen atoms on the butyrate backbone are replaced with deuterium, is an ideal internal standard for bioanalytical studies. Its chemical and physical properties are nearly identical to alendronic acid, but its increased mass allows for clear differentiation in mass spectrometry-based assays.

Synthesis of this compound

The synthesis of this compound is analogous to that of its non-deuterated counterpart, with the key difference being the use of a deuterated starting material. The most common approach involves the reaction of 4-aminobutyric acid-d6 with phosphorous acid and phosphorus trichloride.

Synthesis Pathway

The following diagram illustrates the general synthetic pathway for this compound.

Caption: Synthesis of this compound.

Experimental Protocol

This protocol is a representative method based on established syntheses of alendronic acid.

Materials:

-

4-Aminobutyric acid-2,2,3,3,4,4-d6

-

Phosphorous acid (H₃PO₃)

-

Phosphorus trichloride (PCl₃)

-

Methanesulfonic acid (CH₃SO₃H)

-

Deionized water

-

Ethanol

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, combine 4-aminobutyric acid-d6 (1.0 eq) and phosphorous acid (1.5 eq).

-

Add methanesulfonic acid as the solvent and stir the mixture to form a suspension.

-

Heat the mixture to 70-80°C.

-

Slowly add phosphorus trichloride (2.0 eq) dropwise via the dropping funnel over a period of 1-2 hours, maintaining the reaction temperature.

-

After the addition is complete, continue to stir the reaction mixture at 70-80°C for 18-24 hours.

-

Cool the reaction mixture to room temperature and then slowly quench by adding cold deionized water.

-

Heat the aqueous solution to reflux for 4-6 hours to hydrolyze any remaining phosphorus intermediates.

-

Cool the solution and adjust the pH to approximately 4.5 with a suitable base (e.g., sodium hydroxide solution) to initiate precipitation of the product.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the crude product by filtration and wash with cold deionized water and then with ethanol.

-

Recrystallize the crude product from hot water to obtain pure this compound.

-

Dry the final product under vacuum.

Quantitative Data for Synthesis

| Parameter | Value | Reference |

| Starting Material | 4-Aminobutyric acid-2,2,3,3,4,4-d6 | N/A |

| CAS Number | 70607-85-1 | N/A |

| Molecular Formula | C₄H₇D₆NO₇P₂ | [1] |

| Molecular Weight | 255.13 g/mol | [1] |

| Typical Yield | 50-70% (estimated) | [2] |

| Purity | >98% | N/A |

Characterization of this compound

A comprehensive characterization of this compound is essential to confirm its identity, purity, and isotopic enrichment. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), often coupled with a chromatographic separation method like Ultra-Performance Liquid Chromatography (UPLC).

Characterization Workflow

The following diagram outlines the typical workflow for the characterization of synthesized this compound.

References

Physicochemical Properties of Deuterated Alendronic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of deuterated alendronic acid. Given the limited availability of specific experimental data for the deuterated form, this document leverages data from its non-deuterated counterpart, alendronic acid, as a baseline. It further outlines detailed experimental protocols for the determination of these properties, which are applicable to the deuterated analogue. This guide also visualizes the established signaling pathway of alendronic acid and a general workflow for physicochemical characterization.

Deuterated alendronic acid, most commonly alendronic acid-d6, serves as a crucial internal standard in quantitative bioanalytical assays, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its utility in pharmacokinetic and metabolic studies necessitates a thorough understanding of its fundamental physicochemical characteristics. While deuteration is not expected to significantly alter the macroscopic physicochemical properties, minor isotopic effects on properties like pKa and reaction rates can be anticipated.

Core Physicochemical Properties

The following tables summarize the key physicochemical properties of alendronic acid. These values are considered to be a close approximation for deuterated alendronic acid.

General and Physical Properties

| Property | Value | Source |

| Chemical Formula | C₄H₇D₆NO₇P₂ | [N/A] |

| Molecular Weight | 255.17 g/mol | [N/A] |

| Appearance | Fine white powder | [1] |

| Melting Point | 233-235 °C (decomposes) | [1][2][3] |

Solubility and Partitioning

| Property | Value | Source |

| Water Solubility | 8.33 mg/mL (33.44 mM) | |

| Solubility in other solvents | Sparingly soluble in ethanol, DMSO, and dimethylformamide. Practically insoluble in chloroform. | [4] |

| LogP (calculated) | -3.5 to -6.5 | [2] |

Acidity Constants (pKa)

The pKa values for alendronic acid have been determined by potentiometric titration.[5] Deuteration may slightly alter these values due to the electronic effects of deuterium.

| Dissociation Constant | pKa Value (at 25 °C in 0.1M KCl) | Source |

| pKa1 | 2.72 ± 0.05 | [1][3] |

| pKa2 | 8.73 ± 0.05 | [1][3] |

| pKa3 | 10.5 ± 0.1 | [1][3] |

| pKa4 | 11.6 ± 0.1 | [1][3] |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of deuterated alendronic acid are provided below. These protocols are based on established analytical techniques.

Determination of pKa by Potentiometric Titration

This method is considered the gold standard for pKa determination.[6][7]

-

Preparation of Solutions:

-

Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH) and a standardized solution of a strong acid (e.g., 0.1 M HCl).

-

Accurately weigh and dissolve a sample of deuterated alendronic acid in deionized water to create a solution of known concentration (e.g., 0.01 M).

-

Use a solution of a neutral salt (e.g., 0.15 M KCl) to maintain constant ionic strength throughout the titration.[7]

-

-

Titration Procedure:

-

Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10).

-

Place a known volume of the deuterated alendronic acid solution into a beaker with a magnetic stirrer.

-

Immerse the calibrated pH electrode into the solution.

-

Incrementally add the standardized base titrant and record the pH after each addition, allowing the reading to stabilize.

-

Continue the titration past all equivalence points.

-

-

Data Analysis:

-

Plot the pH values against the volume of titrant added to generate a titration curve.

-

The pKa values correspond to the pH at the half-equivalence points.

-

Alternatively, the inflection points of the first derivative of the titration curve can be used to determine the equivalence points, from which the pKa values can be calculated.[5]

-

Determination of Aqueous Solubility by Shake-Flask Method

The shake-flask method is a reliable technique for determining the equilibrium solubility of a compound.[8][9]

-

Sample Preparation:

-

Add an excess amount of solid deuterated alendronic acid to a vial containing a known volume of purified water or a buffer of a specific pH.

-

Ensure that undissolved solid remains to confirm saturation.

-

-

Equilibration:

-

Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.

-

-

Phase Separation:

-

Separate the undissolved solid from the saturated solution by centrifugation or filtration. Care must be taken to avoid affecting the equilibrium.

-

-

Quantification:

-

Analyze the concentration of deuterated alendronic acid in the clear supernatant using a validated analytical method, such as LC-MS/MS, utilizing a calibration curve prepared with known concentrations of the compound.

-

Determination of Partition Coefficient (LogP) by Shake-Flask Method

The shake-flask method is the traditional and most reliable method for determining the octanol-water partition coefficient.[10][11][12]

-

Pre-saturation of Solvents:

-

Saturate n-octanol with water and water with n-octanol by mixing them and allowing the phases to separate.

-

-

Partitioning:

-

Dissolve a known amount of deuterated alendronic acid in one of the pre-saturated phases.

-

Add a known volume of the other pre-saturated phase to a flask.

-

Shake the mixture vigorously for a set period to allow for partitioning between the two phases.

-

Allow the mixture to stand undisturbed until the two phases have completely separated.

-

-

Analysis:

-

Carefully sample each phase.

-

Determine the concentration of deuterated alendronic acid in both the n-octanol and aqueous phases using a suitable analytical technique like LC-MS/MS.

-

-

Calculation:

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

LogP is the base-10 logarithm of the partition coefficient.

-

Visualizations

Alendronic Acid Signaling Pathway

Alendronic acid, a nitrogen-containing bisphosphonate, primarily functions by inhibiting farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway within osteoclasts.[13][14][15][16] This inhibition prevents the synthesis of isoprenoid lipids, which are crucial for the post-translational modification (prenylation) of small GTP-binding proteins essential for osteoclast function and survival.

Experimental Workflow for Physicochemical Profiling

The following diagram illustrates a generalized workflow for the experimental determination of the key physicochemical properties of a deuterated compound like this compound.

References

- 1. chembk.com [chembk.com]

- 2. Alendronic Acid | C4H13NO7P2 | CID 2088 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Alendronic Acid [drugfuture.com]

- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 5. Determination of pKa values of alendronate sodium in aqueous solution by piecewise linear regression based on acid-base potentiometric titration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 9. researchgate.net [researchgate.net]

- 10. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. encyclopedia.pub [encyclopedia.pub]

- 12. LogP / LogD shake-flask method [protocols.io]

- 13. go.drugbank.com [go.drugbank.com]

- 14. Alendronate is a specific, nanomolar inhibitor of farnesyl diphosphate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

Alendronic Acid-d6 as an Internal Standard: A Technical Guide to its Mechanism of Action in Bioanalysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the role and mechanism of action of alendronic acid-d6 as an internal standard in the quantitative bioanalysis of alendronic acid. It is designed to offer a comprehensive resource for researchers, scientists, and professionals involved in drug development and bioanalytical testing.

Introduction: The Analytical Challenge of Alendronic Acid

Alendronic acid, a potent nitrogen-containing bisphosphonate, is widely prescribed for the treatment of osteoporosis and other bone-related diseases.[1][2][3] Its therapeutic efficacy stems from its ability to inhibit osteoclast-mediated bone resorption.[1][3][4][5] The primary molecular target of alendronic acid is farnesyl diphosphate synthase (FDPS), a key enzyme in the mevalonate pathway of osteoclasts.[3][4][6] Inhibition of FDPS disrupts the prenylation of small GTPase signaling proteins, which are crucial for the normal function and survival of osteoclasts.[2][4]

Quantifying alendronic acid in biological matrices such as plasma and urine presents significant analytical challenges due to its high polarity, which results in poor retention on conventional reversed-phase chromatography columns and a tendency to interact with metal ions.[7][8][9] To achieve the required sensitivity and selectivity for pharmacokinetic and bioequivalence studies, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice.[7][10][11] The robustness and accuracy of these assays are critically dependent on the use of a suitable internal standard.

The Role of Stable Isotope-Labeled Internal Standards

In quantitative bioanalysis using LC-MS/MS, an internal standard (IS) is a compound added in a known amount to samples, calibrators, and quality controls. Its purpose is to correct for the variability inherent in the analytical process, including sample preparation, chromatography, and mass spectrometric detection.[12]

Stable isotope-labeled (SIL) internal standards are considered the "gold standard" in mass spectrometry-based quantification.[8][13] A SIL IS is a form of the analyte in which one or more atoms have been replaced with their heavy stable isotopes (e.g., deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N)).[14] this compound is the deuterium-labeled analog of alendronic acid.[6]

Mechanism of Action of this compound as an Internal Standard

The "mechanism of action" of this compound as an internal standard is not pharmacological but rather physicochemical and analytical. It is predicated on the principle that the SIL analog behaves nearly identically to the unlabeled analyte throughout the entire analytical workflow, while being distinguishable by the mass spectrometer.

Key aspects of its mechanism include:

-

Co-extraction and Co-elution: this compound has virtually the same physicochemical properties (polarity, pKa, solubility) as alendronic acid. This ensures that it experiences the same degree of loss or variation during sample preparation steps like solid-phase extraction (SPE) or liquid-liquid extraction (LLE). Ideally, it also co-elutes with the analyte from the liquid chromatography column.

-

Correction for Matrix Effects: Matrix effects, the suppression or enhancement of ionization of the analyte by co-eluting endogenous components of the biological matrix, are a major source of variability in LC-MS/MS assays.[7] Since this compound co-elutes and has the same ionization efficiency as the analyte, it experiences the same degree of ion suppression or enhancement. By calculating the ratio of the analyte peak area to the internal standard peak area, these variations can be effectively normalized, leading to more accurate and precise quantification.

-

Compensation for Derivatization Inefficiency: Due to the high polarity of alendronic acid, a derivatization step is often necessary to improve its chromatographic behavior and ionization efficiency.[7][8] Common derivatizing agents include trimethylsilyldiazomethane or diazomethane, which methylate the phosphonic acid groups.[7][8][11] Any variability in the derivatization reaction efficiency will affect both the analyte and this compound equally. The response ratio therefore remains constant, ensuring the accuracy of the measurement.

-

Mass Spectrometric Distinction: The key difference between alendronic acid and this compound is their mass-to-charge ratio (m/z). The six deuterium atoms in this compound give it a mass that is 6 Daltons higher than the unlabeled compound. This mass difference allows the mass spectrometer to detect and quantify both compounds independently in the same analytical run using techniques like multiple reaction monitoring (MRM).[11]

The logical workflow for utilizing a SIL internal standard is depicted below.

Experimental Protocols

The following section outlines a typical experimental protocol for the quantification of alendronic acid in human plasma using this compound as an internal standard, compiled from published validated methods.[7][10][11]

Materials and Reagents

-

Alendronic acid reference standard

-

This compound internal standard

-

Human plasma (with anticoagulant)

-

Methanol, Acetonitrile (HPLC grade)

-

Formic acid, Ammonium acetate

-

Trimethylsilyldiazomethane (TMS-diazomethane) solution

-

Solid-phase extraction (SPE) cartridges (e.g., weak anion-exchange)

Sample Preparation

-

Spiking: To a 200 µL aliquot of human plasma, add a known concentration of this compound working solution.

-

Solid-Phase Extraction (SPE) and Derivatization:

-

Condition a weak anion-exchange SPE cartridge.

-

Load the plasma sample onto the cartridge.

-

Wash the cartridge to remove interfering substances.

-

Elute and derivatize the analyte and internal standard by passing a solution of TMS-diazomethane in a suitable solvent through the cartridge. This process methylates the phosphonic acid groups.[8][11]

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for injection.

The experimental workflow is illustrated in the diagram below.

LC-MS/MS Conditions

-

Liquid Chromatography (LC):

-

Column: C18 column (e.g., Capcell PAK-C18, 100 x 4.6 mm, 5 µm).[11]

-

Mobile Phase A: 0.1% Formic acid in 10 mM Ammonium Acetate.[11]

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile.[11]

-

Flow Rate: 0.5 - 1.0 mL/min.[11]

-

Gradient: A gradient elution is typically used to separate the derivatized analyte from matrix components.[11]

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization: Electrospray Ionization (ESI) in positive mode.[11]

-

Detection: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: The specific mass transitions monitored for the derivatized compounds are crucial for selectivity.

-

Quantitative Data and Method Performance

The use of this compound as an internal standard enables the development of robust, sensitive, and accurate bioanalytical methods. The performance characteristics of several published LC-MS/MS assays are summarized below.

| Parameter | Method 1[11] | Method 2[10] | Method 3[15] |

| Matrix | Human Plasma | Human Plasma | Human Plasma |

| Internal Standard | This compound | This compound | Not Specified |

| Technique | LC-MS/MS with derivatization | UPLC-MS/MS | HILIC-MS/MS (derivatization-free) |

| Linear Range | 0.200–30.0 ng/mL | 4.14–262.96 ng/mL | 0.2–50 ng/mL |

| Lower Limit of Quantification (LLOQ) | 0.200 ng/mL | 4.1386 ng/mL | 0.2 ng/mL |

| Intra-day Precision (%CV) | < 7.3% | Not Reported | Not Reported |

| Inter-day Precision (%CV) | < 8.9% | Not Reported | ≤ 7.1% |

| Accuracy (% of nominal) | 97.8% to 106.7% | Not Reported | -1.7% to 6.3% (as %RE) |

Therapeutic Mechanism of Alendronic Acid

For context, the therapeutic action of alendronic acid, which is mimicked by its deuterated form in biological systems but irrelevant to its function as an internal standard, is the inhibition of the mevalonate pathway in osteoclasts.

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of alendronic acid in biological matrices. Its mechanism of action as an internal standard is rooted in its physicochemical similarity to the unlabeled analyte, allowing it to track and correct for variability throughout the sample preparation and analysis process. The mass difference introduced by deuterium labeling enables its distinct detection by mass spectrometry. The use of this compound has been central to the development of validated, high-throughput LC-MS/MS methods that are essential for supporting clinical trials, pharmacokinetic studies, and bioequivalence assessments of alendronic acid formulations.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Alendronic acid - Wikipedia [en.wikipedia.org]

- 3. youtube.com [youtube.com]

- 4. ClinPGx [clinpgx.org]

- 5. droracle.ai [droracle.ai]

- 6. medchemexpress.com [medchemexpress.com]

- 7. electrochemsci.org [electrochemsci.org]

- 8. This compound (Major) | Benchchem [benchchem.com]

- 9. lcms.cz [lcms.cz]

- 10. ijprajournal.com [ijprajournal.com]

- 11. scienceopen.com [scienceopen.com]

- 12. scispace.com [scispace.com]

- 13. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 15. High throughput analysis of alendronate in human samples with derivatization-free hydrophilic-interactive chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Exploratory Studies Using Stable Isotope-Labeled Alendronate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and applications of stable isotope-labeled alendronate in exploratory clinical studies. The use of stable isotope tracers offers a powerful tool for detailed pharmacokinetic analysis and the assessment of bone metabolism dynamics. This document outlines experimental protocols, data presentation, and the visualization of key pathways and workflows.

Introduction to Stable Isotope-Labeled Alendronate

Alendronate is a potent bisphosphonate used in the treatment of osteoporosis and other bone-related diseases. Its primary mechanism of action is the inhibition of osteoclast-mediated bone resorption. Stable isotope-labeled alendronate, typically deuterium-labeled (e.g., alendronic acid-d6), serves as an invaluable tool in clinical research. It is chemically identical to the unlabeled drug but has a higher molecular weight, allowing it to be distinguished by mass spectrometry. This enables precise quantification of the drug in biological matrices, facilitating detailed pharmacokinetic and bioavailability studies.

Experimental Protocols

Synthesis of Stable Isotope-Labeled Alendronate (Proposed Method)

Objective: To synthesize 4-amino-1-hydroxy-[2,2,3,3,4,4-D6]-butylidene-1,1-bisphosphonic acid.

Materials:

-

[2,2,3,3,4,4-D6]-4-aminobutyric acid

-

Phosphorous acid

-

Phosphorus trichloride

-

Methanesulfonic acid

-

Deionized water

-

Sodium hydroxide solution (50% w/v)

-

Methanol, anhydrous

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, combine [2,2,3,3,4,4-D6]-4-aminobutyric acid and one equivalent of phosphorous acid.

-

Add a minimal amount of methanesulfonic acid to dissolve the reactants.

-

Heat the reaction mixture to 65°C.

-

While maintaining the temperature at 65°C, add two equivalents of phosphorus trichloride dropwise over 20 minutes.

-

Stir the reaction mixture at 65°C overnight.

-

Cool the reaction mixture and quench by slowly adding ice-cold deionized water.

-

Transfer the mixture to a new flask and reflux for 5 hours to hydrolyze the intermediates.

-

Cool the reaction mixture in an ice bath.

-

Adjust the pH to 4.3 with a 50% sodium hydroxide solution to precipitate the bisphosphonic acid.

-

Filter the precipitate and wash with anhydrous methanol to remove any remaining methanesulfonic acid.

-

Dry the final product under vacuum.

Bioanalytical Method: LC-MS/MS for Alendronate in Human Plasma

This protocol describes a validated method for the quantification of alendronate in human plasma using a stable isotope-labeled internal standard (this compound).

Materials and Reagents:

-

Human plasma (K2EDTA)

-

Alendronate reference standard

-

This compound (internal standard, IS)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Ammonium formate

-

Formic acid

-

Water (deionized, 18 MΩ·cm)

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Procedure:

-

Preparation of Stock and Working Solutions:

-

Prepare primary stock solutions of alendronate and this compound in water.

-

Prepare serial dilutions of the alendronate stock solution with a mixture of acetonitrile and water to create calibration standards and quality control (QC) samples.

-

Prepare a working solution of the internal standard (this compound) in a mixture of acetonitrile and water.

-

-

Sample Preparation (Liquid-Liquid Extraction):

-

To 200 µL of plasma sample, calibration standard, or QC sample in a polypropylene tube, add 50 µL of the internal standard working solution.

-

Vortex mix for 10 seconds.

-

Add 1 mL of acetonitrile, vortex for 1 minute, and centrifuge at 4000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

-

LC-MS/MS Analysis:

-

Chromatographic Conditions:

-

Column: A suitable HILIC column (e.g., Luna 3µ HILIC 200A, 100 x 2.0 mm).

-

Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to achieve separation.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 10 µL.

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Multiple Reaction Monitoring (MRM) transitions:

-

Alendronate: Precursor ion > Product ion (specific m/z values to be optimized).

-

This compound: Precursor ion > Product ion (specific m/z values to be optimized).

-

-

Optimize other parameters such as declustering potential, collision energy, and source temperature.

-

-

-

Data Analysis:

-

Quantify alendronate concentrations in the samples by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve.

-

Bone Turnover Marker Assays

Principle: This is a sandwich enzyme immunoassay for the quantitative measurement of CTX-I in human serum.

Procedure:

-

Bring all reagents and samples to room temperature.

-

Add 50 µL of standards, controls, and patient serum samples to the appropriate wells of the microtiter plate pre-coated with a monoclonal antibody to CTX-I.

-

Add 100 µL of the HRP-conjugated detection antibody to each well.

-

Incubate for 2 hours at room temperature on a shaker.

-

Wash the wells three times with the provided wash buffer.

-

Add 100 µL of the TMB substrate solution to each well.

-

Incubate for 30 minutes at room temperature in the dark.

-

Add 100 µL of the stop solution to each well.

-

Read the absorbance at 450 nm within 15 minutes.

-

Calculate the concentration of CTX-I in the samples from the standard curve.

Principle: This is a sandwich enzyme immunoassay for the quantitative measurement of human osteocalcin in serum.

Procedure:

-

Bring all reagents and samples to room temperature.

-

Add 25 µL of standards, controls, and patient serum samples to the appropriate wells of the microtiter plate.

-

Add 100 µL of the HRP-conjugated monoclonal anti-osteocalcin antibody to all wells.

-

Incubate for 2 hours at room temperature on a shaker.

-

Aspirate and wash the wells three times with the provided wash buffer.

-

Add 100 µL of the stabilized chromogen (TMB substrate) to all wells.

-

Incubate for 30 minutes at room temperature in the dark.

-

Add 100 µL of the stop solution to each well.

-

Read the absorbance at 450 nm.

-

Determine the concentration of osteocalcin in the samples from the standard curve.

Data Presentation: Quantitative Summary

The use of stable isotope-labeled alendronate allows for the precise determination of key pharmacokinetic parameters. Below are tables summarizing typical data obtained from exploratory studies.

Table 1: Pharmacokinetic Parameters of Alendronate in Healthy Humans Following a Single Dose

| Parameter | Oral Administration (70 mg) | Intravenous Administration (5 mg) |

| Bioavailability (%) | ~0.6-0.7 | 100 |

| Tmax (h) | 1.0 - 2.0 | Not Applicable |

| Cmax (ng/mL) | 30 - 60 | Variable (dose-dependent) |

| Terminal Half-life (h) | ~1.5 - 2.5 | >10 years (from bone) |

| Renal Clearance (mL/min) | Not directly measured | ~70 |

Data compiled from multiple sources for illustrative purposes.

Table 2: Cumulative Urinary Excretion of Alendronate in Humans

| Time Interval | % of Administered Dose Excreted (Oral) | % of Administered Dose Excreted (IV) |

| 0-24 h | ~0.3 - 0.5 | ~40 - 50 |

| 0-36 h | ~0.4 - 0.6 | ~45 - 55 |

Data compiled from multiple sources for illustrative purposes.

Table 3: Effect of Alendronate on Bone Turnover Markers (6 months of treatment)

| Marker | Mean Percent Decrease from Baseline |

| Serum CTX-I | 50% - 70% |

| Serum Osteocalcin | 30% - 50% |

Data compiled from multiple sources for illustrative purposes.

Mandatory Visualizations

Alendronate Signaling Pathway

The primary mechanism of action of alendronate is the inhibition of farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway within osteoclasts. This disruption prevents the synthesis of isoprenoid lipids necessary for the post-translational modification (prenylation) of small GTPase signaling proteins, which are crucial for osteoclast function and survival.

Experimental Workflow for Alendronate Bioanalysis

The following diagram illustrates the typical workflow for the analysis of alendronate in human plasma samples using stable isotope dilution LC-MS/MS.

Conclusion

The use of stable isotope-labeled alendronate is a cornerstone of modern exploratory studies in the field of bone metabolism. The detailed protocols and data presented in this guide highlight the precision and utility of these methods in elucidating the pharmacokinetic profile and pharmacodynamic effects of alendronate. The ability to accurately quantify the drug and its impact on bone turnover markers provides invaluable information for drug development professionals and researchers, ultimately contributing to the optimization of therapeutic strategies for bone diseases.

understanding deuterium kinetic isotope effect in alendronate analysis

An In-depth Technical Guide to Understanding the Deuterium Kinetic Isotope Effect in Alendronate Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the role of deuterium and the kinetic isotope effect (KIE) in the analysis of alendronate, a bisphosphonate medication used to treat osteoporosis. While the classical metabolic KIE is not a significant factor in the pharmacology of alendronate, understanding the nuances of isotope effects is critical in the context of its quantitative bioanalysis, where deuterated alendronate serves as an indispensable tool.

The Deuterium Kinetic Isotope Effect: A Theoretical Primer

The kinetic isotope effect is a phenomenon wherein the rate of a chemical reaction is altered when an atom in one of the reactants is replaced by one of its isotopes. The deuterium KIE is the most common in medicinal chemistry and arises from the mass difference between hydrogen (¹H) and its heavier, stable isotope deuterium (²H or D).

The foundational reason for the KIE is the difference in the zero-point vibrational energy of a carbon-hydrogen (C-H) bond compared to a carbon-deuterium (C-D) bond. The C-D bond is stronger and has a lower zero-point energy, meaning more energy is required to break it. If the cleavage of this bond is the rate-determining step of a reaction, the reaction will proceed more slowly for the deuterated compound. This is known as a primary KIE .

Medicinal chemists often leverage the KIE to slow the metabolism of drugs, particularly those cleared by cytochrome P450 enzymes, which frequently involve C-H bond cleavage.[1][2] By replacing a metabolically labile hydrogen with deuterium, the drug's half-life can be extended.

Alendronate: Pharmacology and the Limited Role of Metabolic KIE

Alendronate is a potent inhibitor of bone resorption. Its primary mechanism of action is the inhibition of farnesyl diphosphate synthase (FDPS) , a key enzyme in the mevalonate pathway within osteoclasts.[3][4] By inhibiting FDPS, alendronate prevents the synthesis of isoprenoid lipids like farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). These lipids are essential for the post-translational modification (prenylation) of small GTPase signaling proteins, which are vital for osteoclast function and survival.[5]

Alendronate itself is not significantly metabolized in the body. It is poorly absorbed orally, and the portion that reaches the bloodstream is rapidly taken up by bone or excreted unchanged by the kidneys. Since alendronate does not undergo metabolic transformation involving C-H bond cleavage, a deuterium KIE does not play a role in its pharmacokinetic profile. Furthermore, the deuterated positions in commercially available alendronate-d₆ are on the butyl chain and are not directly involved in the enzymatic binding to FDPS, making a pharmacological KIE at the target enzyme highly improbable.

The Critical Role of Deuterated Alendronate in Bioanalysis

The primary application of deuterium in the context of alendronate is the use of deuterated alendronate (alendronate-d₆) as a stable isotope-labeled internal standard (SIL-IS) for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6][7]

An SIL-IS is considered the "gold standard" for quantitative mass spectrometry because it has nearly identical chemical and physical properties to the analyte. It co-elutes chromatographically and experiences the same effects of sample extraction, derivatization, and matrix-induced ion suppression or enhancement. Because the SIL-IS and the analyte can be distinguished by their mass difference, the ratio of their detector responses provides a highly accurate and precise measure of the analyte's concentration.

Data Presentation: Mass Spectrometry Parameters

Quantitative analysis of alendronate typically requires derivatization to improve its chromatographic behavior and ionization efficiency. The table below summarizes typical mass transitions for derivatized alendronate and its deuterated internal standard.

| Compound | Derivatizing Agent | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

| Alendronate | Trimethylsilyldiazomethane | 348.2 | 289.0 | [8] |

| Alendronate-d₆ | Trimethylsilyldiazomethane | 354.2 | 295.0 | [8] |

Potential Isotope Effects in the Analytical Workflow

While a metabolic KIE is not relevant for alendronate, subtle isotope effects can manifest during the analytical process.

Chromatographic Isotope Effect

In liquid chromatography, a deuterated compound may have a slightly different retention time than its non-deuterated analog.[9][10] This is because deuterium substitution can subtly alter the molecule's size and polarity, affecting its interaction with the stationary phase.[11][12] Deuterated compounds often elute slightly earlier in reversed-phase chromatography.[10] While this effect is usually small, a significant separation between the analyte and the SIL-IS peaks could lead to inaccurate quantification if they experience different levels of ion suppression. Fortunately, in most validated methods for alendronate, the analyte and alendronate-d₆ co-elute, minimizing this risk.

Kinetic Isotope Effect During Derivatization

Many analytical methods for alendronate require chemical derivatization, often targeting its primary amine or phosphonate groups.[6][13][14] It is theoretically possible for a KIE to occur during this reaction if a C-H bond adjacent to the reacting group influences the reaction rate. However, any such effect would be nullified by the use of alendronate-d₆, which undergoes the same derivatization reaction, ensuring that the ratio of derivatized analyte to derivatized internal standard remains constant.

Experimental Protocol: Quantification of Alendronate in Human Plasma

The following is a representative protocol for the determination of alendronate in human plasma using LC-MS/MS with alendronate-d₆ as an internal standard, based on methodologies described in the literature.[6][8][15]

References

- 1. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The use of deuterated analogs in qualitative and quantitative investigations of the metabolism of cyclophosphamide (NSC-26271) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Alendronate is a specific, nanomolar inhibitor of farnesyl diphosphate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What are FDPS inhibitors and how do they work? [synapse.patsnap.com]

- 5. The inhibition of human farnesyl pyrophosphate synthase by nitrogen-containing bisphosphonates. Elucidating the role of active site threonine 201 and tyrosine 204 residues using enzyme mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Trimethylsilyldiazomethane derivatization coupled with solid-phase extraction for the determination of alendronate in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ijprajournal.com [ijprajournal.com]

- 8. scienceopen.com [scienceopen.com]

- 9. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Evaluation of gas chromatography for the separation of a broad range of isotopic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effect of position of deuterium atoms on gas chromatographic isotope effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Validated spectrophotometric methods for determination of Alendronate sodium in tablets through nucleophilic aromatic substitution reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Alendronic Acid-d6: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Alendronic acid-d6, a deuterated analog of the bisphosphonate drug Alendronic acid. This document details its chemical properties, provides insights into its synthesis and analytical applications, and explores the biochemical pathway it influences. This guide is intended for researchers, scientists, and professionals in drug development who are utilizing stable isotope-labeled compounds in their studies.

Chemical and Physical Properties

This compound is a stable isotope-labeled version of Alendronic acid, where six hydrogen atoms have been replaced by deuterium. This isotopic labeling provides a distinct mass signature, making it an invaluable tool for quantitative analysis, particularly as an internal standard in mass spectrometry-based assays.[1][2]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 1035437-39-8 | [3] |

| Molecular Formula | C₄H₇D₆NO₇P₂ | [3] |

| Molecular Weight | 255.13 g/mol | [3] |

| Appearance | White to off-white solid | [4] |

| Solubility | Slightly soluble in water | [4] |

| Storage Conditions | Short-term (1 month) at -20°C; Long-term (6 months) at -80°C | [5] |

Synthesis of this compound

The synthesis of this compound is analogous to the synthesis of its non-deuterated counterpart, with the key difference being the use of a deuterated starting material. The foundational method involves the reaction of 4-aminobutyric acid-d6 with phosphorous acid and a phosphorus halide.[2][6][7][8][9]

Experimental Protocol: Synthesis

This protocol is a generalized procedure based on established methods for the synthesis of alendronic acid.[6][7][8][9] Researchers should optimize conditions for their specific laboratory setup.

Materials:

-

4-aminobutyric acid-d6

-

Phosphorous acid (H₃PO₃)

-

Phosphorus trichloride (PCl₃)

-

Ionic liquid (e.g., 1-n-butyl-3-methylimidazolium tetrafluoroborate) or Methanesulfonic acid (as solvent)[6]

-

Deionized water

-

Ethanol (95%)

-

Hydrochloric acid (HCl) or Hydrobromic acid (HBr) for hydrolysis[7][8]

Procedure:

-

In a reaction vessel equipped with a stirrer and under an inert atmosphere (e.g., nitrogen), combine 4-aminobutyric acid-d6 and phosphorous acid in a suitable solvent such as an ionic liquid or methanesulfonic acid.[6]

-

Heat the mixture to a temperature between 55-65°C.[6]

-

Slowly add phosphorus trichloride to the reaction mixture while maintaining the temperature.

-

Allow the reaction to proceed for several hours until completion.

-

Upon completion, the reaction mixture is hydrolyzed, typically by the addition of an acid such as HCl or HBr, followed by refluxing.[7][8]

-

After hydrolysis, the crude product is precipitated, often by the addition of ethanol.[7][8]

-

The precipitate is then collected by filtration, washed with ethanol, and dried under vacuum to yield this compound.

Note: The use of ionic liquids as a reaction medium has been reported to offer advantages such as milder reaction conditions and easier product separation.[6]

References

- 1. Alendronic Acid | C4H13NO7P2 | CID 2088 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound (Major) | Benchchem [benchchem.com]

- 3. scbt.com [scbt.com]

- 4. ALENDRONIC-D6 ACID | 1035437-39-8 [amp.chemicalbook.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. CN104558028A - Preparation method for alendronate sodium - Google Patents [patents.google.com]

- 7. EP1169326B1 - Process for preparing alendronic acid - Google Patents [patents.google.com]

- 8. US6201148B1 - Process for preparing alendronic acid - Google Patents [patents.google.com]

- 9. US20070149486A1 - Process for manufacture of 4-amino-hydroxybutylidene-1,1-bisphosphonic acid and its salts - Google Patents [patents.google.com]

A Technical Guide to Sourcing and Utilizing High-Purity Alendronic Acid-d6 for Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on sourcing high-purity Alendronic acid-d6 for research purposes. It includes a comparative summary of suppliers, detailed experimental protocols for its use, and visualizations of its mechanism of action and experimental workflows.

Sourcing High-Purity this compound

This compound, the deuterated form of the bisphosphonate Alendronic acid, is a critical tool for researchers, primarily serving as an internal standard in quantitative bioanalytical assays.[1][2] Its use significantly improves the accuracy and precision of methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) for determining the pharmacokinetic profile of Alendronic acid. Several reputable suppliers offer high-purity this compound for research use.

Comparative Data of this compound Suppliers

The following table summarizes key quantitative data for this compound available from various suppliers. This information is essential for selecting the appropriate material for specific research needs.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Isotopic Enrichment |

| LGC Standards | This compound (Major) | 1035437-39-8 | C₄H₇D₆NO₇P₂ | 255.13 | Not specified | Not specified |

| MedchemExpress | This compound | 1035437-39-8 | C₄H₇D₆NO₇P₂ | 255.13 | >98% | Not specified |

| Santa Cruz Biotechnology | This compound (Major) | 1035437-39-8 | C₄H₇D₆NO₇P₂ | 255.13 | Not specified | Not specified |

| Simson Pharma | This compound | 1035437-39-8 | C₄H₇D₆NO₇P₂ | 255.13 | Not specified | Not specified |

| Clearsynth | Alendronate-d6 Sodium Trihydrate | 121268-17-5 (Unlabeled) | Not specified | Not specified | Not specified | Not specified |

| Pharmaffiliates | This compound (Major) | 1035437-39-8 | C₄H₇D₆NO₇P₂ | 255.13 | Not specified | Not specified |

| Acanthus Research | This compound | 66376-36-1 (Unlabeled) | C₄H₇D₆NO₇P₂ | Not specified | Not specified | Not specified |

| Benchchem | This compound (Major) | 1035437-39-8 | C₄H₇D₆NO₇P₂ | 255.13 | Not specified | Not specified |

Note: Researchers should always request a lot-specific Certificate of Analysis (CoA) from the supplier to obtain precise data on purity, isotopic enrichment, and impurity profiles.

Mechanism of Action of Alendronic Acid

Alendronic acid is a nitrogen-containing bisphosphonate that inhibits bone resorption.[3][4] Its primary mechanism of action is the inhibition of farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway.[3][4][5] This inhibition disrupts the prenylation of small GTPases, which are essential for the function and survival of osteoclasts, the cells responsible for bone breakdown.

Experimental Protocols

The primary application of this compound in research is as an internal standard for the quantification of Alendronic acid in biological matrices. Below are detailed protocols for its use in bioanalytical method validation and in a cell-based osteoclastogenesis assay.

Bioanalytical Method for Quantification of Alendronic Acid in Human Plasma using LC-MS/MS

This protocol describes a validated method for the determination of Alendronic acid in human plasma using this compound as an internal standard.[1][6]

3.1.1. Materials and Reagents

-

Alendronic acid reference standard

-

This compound (internal standard)

-

Human plasma (with anticoagulant)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid

-

Ammonium acetate

-

Trimethylsilyldiazomethane solution

-

Weak anion-exchange solid-phase extraction (SPE) cartridges

3.1.2. Preparation of Stock and Working Solutions

-

Alendronic Acid Stock Solution (1 mg/mL): Accurately weigh and dissolve the Alendronic acid reference standard in ultrapure water.

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in ultrapure water.

-

Working Solutions: Prepare serial dilutions of the stock solutions with a suitable solvent mixture (e.g., water:methanol, 50:50 v/v) to create calibration standards and quality control (QC) samples.

3.1.3. Sample Preparation (Solid-Phase Extraction and Derivatization)

-

Thaw plasma samples at room temperature.

-

To 200 µL of plasma, add 50 µL of the this compound internal standard working solution and vortex.

-

Condition the weak anion-exchange SPE cartridge with methanol followed by water.

-

Load the plasma sample onto the SPE cartridge.

-

Wash the cartridge with water and then methanol to remove interferences.

-

Elute the analyte and internal standard with a solution of trimethylsilyldiazomethane in an appropriate solvent. This step simultaneously derivatizes the phosphonic acid groups.[6]

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

3.1.4. LC-MS/MS Conditions

-

LC Column: A C18 column (e.g., 100 x 4.6 mm, 5 µm) is suitable.

-

Mobile Phase: A gradient of acetonitrile (containing 0.1% formic acid) and 10 mM ammonium acetate (containing 0.1% formic acid).[6]

-

Flow Rate: 0.5 mL/min.

-

Injection Volume: 20 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple-reaction monitoring (MRM) mode with an electrospray ionization (ESI) source in positive mode.

-

MRM Transitions:

3.1.5. Method Validation The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for selectivity, accuracy, precision, recovery, calibration curve, sensitivity, reproducibility, and stability.[7][8]

References

- 1. ijprajournal.com [ijprajournal.com]

- 2. electrochemsci.org [electrochemsci.org]

- 3. Effects of Alendronate and Dexamethasone on Osteoclast Gene Expression and Bone Resorption in Mouse Marrow Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Bisphosphonates pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scienceopen.com [scienceopen.com]

- 7. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 8. ema.europa.eu [ema.europa.eu]

An In-depth Technical Guide to the Structural Elucidation of Alendronic Acid-d6

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical methodologies used to confirm the chemical structure and isotopic labeling of Alendronic acid-d6. This deuterated analog is a critical tool in pharmaceutical research, primarily serving as an internal standard for the accurate quantification of Alendronic acid in biological matrices.

Introduction to this compound

Alendronic acid is a potent nitrogen-containing bisphosphonate used to treat osteoporosis and other bone diseases by inhibiting osteoclast-mediated bone resorption[1]. This compound is a stable isotope-labeled version of the parent drug, where six hydrogen atoms on the butyric acid backbone have been replaced with deuterium. This isotopic substitution results in a molecule that is chemically identical to Alendronic acid in its biological activity but has a distinct, higher molecular weight.

The primary application of this compound is as an internal standard in quantitative assays, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS)[2][3][4]. Its near-identical physicochemical properties ensure it behaves similarly to the unlabeled analyte during sample extraction, chromatography, and ionization, while its unique mass allows for its distinct detection. This co-elution and differential detection are the gold standard for correcting analytical variability and ensuring the highest accuracy and precision in bioanalytical methods[2].

The synthesis of this compound typically starts with a deuterated precursor, 4-aminobutyric acid-d6 (GABA-d6)[5][6][7]. The structural confirmation of the final product is paramount to ensure the correct number and position of deuterium atoms have been incorporated and that the overall molecular structure is correct. This is achieved through a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.

Core Analytical Techniques for Structural Elucidation

The definitive structural elucidation of this compound relies on two primary analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. These methods provide orthogonal information, confirming both the molecular mass and the precise location of the isotopic labels.

Mass Spectrometry (MS)

Mass spectrometry is the cornerstone for confirming the successful incorporation of the six deuterium atoms. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the molecule, allowing for the unambiguous determination of its elemental formula. For this compound, the expected mass will be approximately 6.038 Da (6 x 1.0063 Da) greater than that of unlabeled Alendronic acid.

Tandem mass spectrometry (MS/MS) is further used to confirm the location of the deuterium labels. By inducing fragmentation of the parent ion and analyzing the resulting product ions, it can be verified that the deuterium atoms are located on the butyrate portion of the molecule. In quantitative methods, specific precursor-to-product ion transitions are monitored for both the analyte and the deuterated internal standard[2][3].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unequivocal evidence of the location of the deuterium labels by probing the magnetic properties of atomic nuclei.

-

¹H NMR (Proton NMR): In the ¹H NMR spectrum of unlabeled Alendronic acid, signals corresponding to the protons on the butyrate chain are observed. For this compound, these signals are expected to be absent or significantly diminished, confirming the replacement of hydrogen with deuterium at these positions.

-

³¹P NMR (Phosphorus NMR): As a bisphosphonate, Alendronic acid contains two phosphonate groups. ³¹P NMR is used to confirm the integrity of this critical functional group. A single characteristic signal is expected for the two equivalent phosphorus atoms[8]. The chemical shift in the ³¹P NMR spectrum is not significantly affected by the deuteration of the carbon backbone.

-

²H NMR (Deuterium NMR): While less common for routine confirmation, a ²H NMR spectrum could be acquired to directly observe the deuterium nuclei, providing further definitive proof of their presence and location.

Data Presentation

Quantitative data for Alendronic acid and its deuterated analog are summarized below for easy reference and comparison.

Table 1: Physicochemical Properties

| Property | Alendronic Acid | This compound |

| Molecular Formula | C₄H₁₃NO₇P₂ | C₄H₇D₆NO₇P₂ |

| Average Molecular Weight | 249.10 g/mol | ~255.13 g/mol |

| Monoisotopic Mass | 249.01673 Da | 255.05443 Da |

| CAS Number | 66376-36-1 | 1035437-39-8 |

Table 2: Expected Mass Spectrometry Data (after derivatization with TMS-diazomethane)

| Ion / Transition | Analyte | Expected m/z | Reference |

| Precursor Ion [M+H]⁺ | Alendronic Acid Derivative | 348.2 | [2] |

| Precursor Ion [M+H]⁺ | This compound Derivative | 354.2 | [2] |

| Product Ion 1 | Alendronic Acid Derivative | 289.0 | [2] |

| Product Ion 1 | This compound Derivative | 295.0 | [2] |

| Product Ion 2 | Alendronic Acid Derivative | 163.0 | [3] |

| Product Ion 2 | This compound Derivative | 168.1 | [3] |

| Note: Alendronic acid is highly polar and requires derivatization, commonly with trimethylsilyldiazomethane (TMS-diazomethane), to improve chromatographic retention and ionization efficiency. The masses shown reflect the heptamethyl derivative. |

Table 3: Expected NMR Spectroscopy Data (in D₂O)

| Nucleus | Unlabeled Alendronic Acid (Expected Shifts) | This compound (Expected Changes) |

| ¹H NMR | ~3.0 ppm (triplet, -CH₂-N) ~2.0 ppm (multiplet, -CH₂-) ~1.9 ppm (multiplet, -C-CH₂-C) | Absence of signals at ~3.0, ~2.0, and ~1.9 ppm. |

| ³¹P NMR | ~19.6 ppm (singlet) | No significant change expected. Signal at ~19.6 ppm.[8] |

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Protocol: LC-MS/MS Analysis

This protocol describes a typical method for the quantification of Alendronic acid in human plasma using this compound as an internal standard. Due to the high polarity of bisphosphonates, the protocol involves derivatization to enhance chromatographic performance on a standard C18 column[3].

-

Sample Preparation (Solid-Phase Extraction - SPE):

-

To 500 µL of plasma sample, add 100 µL of this compound internal standard solution.

-

Condition a weak anion-exchange (WAX) SPE cartridge with methanol followed by water.

-

Load the plasma sample onto the SPE cartridge.

-

Wash the cartridge with water followed by methanol to remove interferences.

-

-

On-Cartridge Derivatization:

-

To the SPE cartridge containing the bound analyte and internal standard, add 2 M trimethylsilyldiazomethane in hexane.

-

Allow the derivatization reaction to proceed for approximately 30 minutes at room temperature. This step methylates the phosphonic acid groups.

-

-

Elution:

-

Elute the derivatized products from the SPE cartridge with methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 300 µL of the mobile phase.

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., Capcell PAK-C18, 100 mm x 4.6 mm, 5 µm)[3].

-

Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate).

-

Flow Rate: 0.8 mL/min.

-

Injection Volume: 20 µL.

-

Total Run Time: ~7 minutes.

-

-

Mass Spectrometry Conditions:

Protocol: NMR Spectroscopy Analysis

This protocol outlines the general procedure for acquiring ¹H and ³¹P NMR spectra for structural confirmation.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the this compound sample.

-

Dissolve the sample in approximately 0.6 mL of deuterium oxide (D₂O). D₂O is used as the solvent to avoid a large interfering solvent signal in the ¹H spectrum.

-

Transfer the solution to a 5 mm NMR tube[9]. Ensure the sample height in the tube is adequate for the spectrometer's detector coil (typically ~4 cm)[10].

-

-

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

Experiment: Standard 1D proton experiment.

-

Parameters:

-

Number of Scans: 16-64 (to achieve adequate signal-to-noise).

-

Relaxation Delay (d1): 5 seconds (to ensure full relaxation of nuclei).

-

Acquisition Time: ~2-3 seconds.

-

-

Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the spectrum using an internal standard or the residual HDO signal.

-

-

³¹P NMR Acquisition:

-

Spectrometer: Same spectrometer as for ¹H NMR.

-

Experiment: Standard 1D phosphorus experiment with proton decoupling.

-

Parameters:

-

Number of Scans: 128-256.

-

Relaxation Delay (d1): 15 seconds (longer delay often needed for phosphorus)[11].

-

Acquisition Time: ~1-2 seconds.

-

-

Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the spectrum to an external standard (e.g., 85% H₃PO₄).

-

Visualizations

The following diagrams illustrate key workflows and relationships in the analysis of this compound.

Caption: Workflow for the complete structural elucidation of this compound.

Caption: Use of this compound as an internal standard in a quantitative assay.

References

- 1. selleckchem.com [selleckchem.com]

- 2. scienceopen.com [scienceopen.com]

- 3. researchgate.net [researchgate.net]

- 4. ijprajournal.com [ijprajournal.com]

- 5. ovid.com [ovid.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of the Neurotransmitter 4-Aminobutanoic Acid (GABA) fro...: Ingenta Connect [ingentaconnect.com]

- 8. researchgate.net [researchgate.net]

- 9. depts.washington.edu [depts.washington.edu]

- 10. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 11. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

Navigating the Physicochemical Landscape of Alendronic Acid-d6: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alendronic acid, a potent bisphosphonate, is a cornerstone in the management of osteoporosis and other bone-related disorders. Its deuterated analog, Alendronic acid-d6, serves as an invaluable tool in pharmacokinetic and bioanalytical studies, enabling precise quantification and metabolic tracking. A thorough understanding of its solubility and stability in various solvents is paramount for the development of robust analytical methods, formulation design, and ensuring the integrity of research data. This technical guide provides a comprehensive overview of the current knowledge on the solubility and stability of this compound, supported by experimental protocols and visual workflows.

Core Data Summary

The following tables summarize the available quantitative data on the solubility and stability of this compound and its non-deuterated counterpart, Alendronic acid. It is important to note that specific data for the deuterated form is limited, and in such cases, data for Alendronic acid is provided as a close surrogate.

Table 1: Solubility of this compound and Alendronic Acid

| Compound | Solvent | Solubility | Conditions |

| This compound | Water (H₂O) | 3.7 mg/mL[1] | Ultrasonic and warming and heat to 60°C[1] |

| Alendronic Acid (as sodium salt) | Water (H₂O) | Soluble[2] | - |

| Alendronic Acid (as sodium salt) | Phosphate-Buffered Saline (PBS), pH 7.2 | Approx. 0.25 mg/mL[3] | - |

| Alendronic Acid | 0.5 M Sodium Hydroxide (NaOH) | 6.05 mg/mL | - |

| Alendronic Acid | Dimethyl Sulfoxide (DMSO) | Insoluble | Fresh DMSO should be used as moisture can reduce solubility. |

| Alendronic Acid (as sodium salt) | Ethanol | Sparingly soluble[3] | - |

| Alendronic Acid (as sodium salt) | Dimethylformamide (DMF) | Sparingly soluble[3] | - |

| Alendronic Acid (as sodium salt) | Chloroform | Practically insoluble[2] | - |

Table 2: Stability of this compound and Alendronic Acid

| Compound | Condition | Solvent/Matrix | Stability Profile |

| This compound | Storage | Stock Solution | Stable for 6 months at -80°C and 1 month at -20°C.[1] |

| Alendronic Acid (as sodium salt) | Solid State | - | Stable for at least two years at -20°C.[3] |

| Alendronic Acid (as sodium salt) | Aqueous Solution | - | Recommended not to store for more than one day.[3] |

| Alendronic Acid | Forced Degradation (Acidic) | - | Significant degradation observed. |

| Alendronic Acid | Forced Degradation (Basic) | - | Significant degradation observed. |

| Alendronic Acid | Forced Degradation (Oxidative) | - | Significant degradation observed. |

| Alendronic Acid | Forced Degradation (Hydrolytic) | - | Stable. |

| Alendronic Acid | Forced Degradation (Thermal) | - | Stable. |

| Alendronic Acid | Forced Degradation (Photolytic) | - | Stable, as it does not contain chromophores that absorb at wavelengths >290 nm.[4] |

Experimental Protocols

Detailed experimental protocols are crucial for reproducing and validating solubility and stability data. The following sections outline standardized methodologies for these assessments.

Protocol 1: Determination of Equilibrium Solubility

This protocol describes a method for determining the equilibrium solubility of this compound in various solvents.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, methanol, acetonitrile, DMSO)

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Refractive Index Detector or a derivatization-based UV/fluorescence detector)

-

Analytical balance

-

Syringe filters (0.22 µm)

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a vial.

-

Equilibration: Tightly cap the vials and place them in a shaking incubator at a controlled temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

-

Filtration: Filter the aliquot through a 0.22 µm syringe filter into a clean vial.

-

Dilution: Dilute the filtered solution with an appropriate solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted solution using a validated HPLC method to determine the concentration of this compound.

-

Calculation: Calculate the solubility in mg/mL or other appropriate units.

Protocol 2: Stability-Indicating Forced Degradation Study

This protocol outlines a forced degradation study to assess the stability of this compound under various stress conditions.

Materials:

-

This compound solution of known concentration

-

Hydrochloric acid (HCl) solution (for acid hydrolysis)

-

Sodium hydroxide (NaOH) solution (for base hydrolysis)

-

Hydrogen peroxide (H₂O₂) solution (for oxidation)

-

High-purity water

-

Temperature-controlled oven

-

Photostability chamber

-

Validated stability-indicating HPLC method

Procedure:

-

Acid Hydrolysis: Mix the this compound solution with an equal volume of HCl solution (e.g., 0.1 N HCl). Heat the mixture (e.g., at 60°C) for a specified time. Neutralize the solution before analysis.

-

Base Hydrolysis: Mix the this compound solution with an equal volume of NaOH solution (e.g., 0.1 N NaOH). Heat the mixture (e.g., at 60°C) for a specified time. Neutralize the solution before analysis.

-

Oxidative Degradation: Mix the this compound solution with an equal volume of H₂O₂ solution (e.g., 3% H₂O₂). Keep the mixture at room temperature for a specified time.

-

Thermal Degradation: Expose a solid sample of this compound to dry heat in an oven (e.g., at 70°C) for a specified duration. Dissolve the sample in a suitable solvent before analysis. Also, expose a solution of this compound to heat.

-

Photolytic Degradation: Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber. A control sample should be protected from light.

-

Analysis: At predetermined time points, withdraw samples from each stress condition and analyze them using a validated stability-indicating HPLC method. The method should be able to separate the intact drug from any degradation products.

-

Evaluation: Calculate the percentage of degradation for each condition. Identify and, if possible, characterize any significant degradation products.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams, generated using the DOT language, illustrate the workflows for solubility determination and stability testing.

Caption: Workflow for Equilibrium Solubility Determination.

Caption: Workflow for Forced Degradation Stability Study.

Signaling Pathways and Logical Relationships

While this compound is primarily used as an internal standard and does not have a direct signaling pathway, its non-deuterated counterpart, Alendronic acid, inhibits the mevalonate pathway in osteoclasts, which is crucial for their function and survival. The following diagram illustrates this mechanism of action.

Caption: Inhibition of the Mevalonate Pathway by Alendronic Acid.

Conclusion

The solubility and stability of this compound are critical parameters that influence its application in research and development. While existing data indicates good solubility in water and limited solubility in organic solvents, a more comprehensive quantitative analysis across a wider range of solvents is warranted. Stability studies on the non-deuterated form suggest susceptibility to degradation under oxidative, acidic, and basic conditions. The provided experimental protocols and workflows offer a standardized approach for researchers to generate robust and reliable data for this compound. A deeper understanding of these physicochemical properties will ultimately contribute to the development of more effective and reliable analytical methods and formulations.

References

Methodological & Application

Application Note: Quantification of Alendronate in Human Plasma using Alendronic Acid-d6 with LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alendronate is a bisphosphonate medication widely used in the treatment of osteoporosis and other bone-related diseases.[1] Accurate quantification of alendronate in human plasma is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. However, its high polarity, low volatility, and lack of a strong chromophore make it challenging to analyze using conventional methods.[2][3] This application note details a robust and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantification of alendronate in human plasma, utilizing its deuterated analog, Alendronic acid-d6, as an internal standard (IS) to ensure accuracy and precision.[4][5]

The described protocol involves protein precipitation, derivatization of alendronate and the internal standard, followed by LC-MS/MS analysis. Derivatization is often employed to improve the chromatographic retention and ionization efficiency of alendronate.[6][7]

Quantitative Data Summary

The following tables summarize the quantitative performance of the LC-MS/MS method for alendronate quantification in human plasma.

Table 1: Calibration Curve and Sensitivity

| Parameter | Value | Reference |

| Linearity Range | 0.200–30.0 ng/mL | [8] |

| 2.015–793.333 ng/mL | [3] | |

| 4.1386 to 262.9557 ng/mL | [4] | |

| Correlation Coefficient (r²) | > 0.99 | [3] |

| Lower Limit of Quantification (LLOQ) | 0.200 ng/mL | [8] |

| 2.015 ng/mL | [2] | |

| Limit of Detection (LOD) | 0.504 ng/mL | [2] |

Table 2: Accuracy and Precision

| Quality Control Sample | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) | Reference |

| Low | < 7.3% | < 8.9% | 97.8% to 106.7% | [8] |

| Medium | < 7.3% | < 8.9% | 97.8% to 106.7% | [8] |

| High | < 7.3% | < 8.9% | 97.8% to 106.7% | [8] |

| LLOQ | 1.71% | - | 100.37% | |

| General Range | 0.45% to 7.15% | 0.45% to 7.15% | 90.88% to 104.50% | [2][3] |

Table 3: Recovery

| Analyte | Concentration Level | Mean Recovery (%) | Reference |

| Alendronate | Low, Medium, High | 82.20 | [4] |

| This compound (IS) | - | 85.25 | [4] |

| Alendronate | Quality Control Samples | > 100 | [3] |

Experimental Protocols

Materials and Reagents

-

Alendronate Sodium (Reference Standard)

-

This compound (Internal Standard)[5]

-

Human Plasma (K2EDTA)

-

Methanol (HPLC Grade)

-

Acetonitrile (HPLC Grade)

-

Trifluoroacetic Acid (TFA)

-

Trimethylsilyl diazomethane (TMSD) solution

-

Ammonium Acetate

-

Ultrapure Water

Stock and Working Solutions Preparation

-

Alendronate Stock Solution (0.85 mg/mL): Dissolve an appropriate amount of Alendronate Sodium in ultrapure water.

-

This compound (IS) Stock Solution (0.488 mg/mL): Dissolve an appropriate amount of this compound in ultrapure water.

-

Working Solutions: Prepare serial dilutions of the alendronate stock solution with a suitable solvent (e.g., ultrapure water or blank plasma) to create calibration standards and quality control (QC) samples at various concentrations. The internal standard working solution is prepared by diluting the IS stock solution.

Sample Preparation

This protocol involves protein precipitation followed by derivatization.

-

Protein Precipitation:

-

Supernatant Transfer and Evaporation:

-

Derivatization:

-

Final Preparation:

-

After derivatization, the sample is ready for injection into the LC-MS/MS system.

-

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

| Parameter | Condition | Reference |

| Column | Luna 3µ HILIC 200A (100 mm x 2.0 mm) or PFP column | [4] |

| Mobile Phase | Acetonitrile and Buffer (e.g., Ammonium Acetate) in a gradient or isocratic mode. A typical ratio is 70:30 (v/v) Acetonitrile:Buffer. | [4] |

| Flow Rate | 0.4 mL/min or 0.6 mL/min | [4] |

| Column Temperature | Ambient or controlled (e.g., 40 °C) | |

| Injection Volume | 5-10 µL | |

| Run Time | Approximately 10 minutes | [2][3] |

Mass Spectrometry (MS/MS) Conditions:

| Parameter | Condition | Reference |

| Ionization Mode | Electrospray Ionization (ESI), Positive | [2] |

| Scan Type | Multiple Reaction Monitoring (MRM) | [2] |

| Ionspray Voltage | 5500 V | [2] |

| Temperature | 550 °C | [2] |

| Gas 1 (Nebulizer Gas) | 55 psi | [2] |

| Gas 2 (Heater Gas) | 50 psi | [2] |

| Curtain Gas | 35 psi | [2] |

| MRM Transitions | ||

| Alendronate Derivative | 348.2 → 289.0 (Quantifier), 384.2 → 163.1 (Qualifier) | [2][8] |

| This compound Derivative (IS) | 354.2 → 295.0 | [8] |

Data Analysis and Quantification

-

The concentration of alendronate in the plasma samples is determined by calculating the peak area ratio of the alendronate derivative to the this compound derivative (IS).

-